4-hydroxy-N-methylpyridine-2-carboxamide hydrate
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Overview
Description
4-hydroxy-N-methylpyridine-2-carboxamide hydrate is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a hydroxyl group at the 4-position, a methyl group at the nitrogen atom, and a carboxamide group at the 2-position of the pyridine ring The hydrate form indicates that it contains water molecules in its crystalline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N-methylpyridine-2-carboxamide hydrate can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxy-2-pyridinecarboxylic acid with methylamine under appropriate conditions to form the desired carboxamide. The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of green solvents and catalysts can also be explored to make the process more environmentally friendly. The final product is often purified through recrystallization or chromatography techniques to obtain the hydrate form.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-N-methylpyridine-2-carboxamide hydrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carboxamide group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: Formation of 4-oxo-N-methylpyridine-2-carboxamide.
Reduction: Formation of N-methylpyridine-2-carboxamide.
Substitution: Formation of 4-chloro-N-methylpyridine-2-carboxamide or 4-alkyl-N-methylpyridine-2-carboxamide.
Scientific Research Applications
4-hydroxy-N-methylpyridine-2-carboxamide hydrate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-hydroxy-N-methylpyridine-2-carboxamide hydrate involves its interaction with specific molecular targets. The hydroxyl and carboxamide groups can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This compound may also interact with cellular pathways involved in inflammation and microbial growth, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-methylpyridine-2-carboxamide
- 4-oxo-N-methylpyridine-2-carboxamide
- N-methylpyridine-2-carboxamide
Uniqueness
4-hydroxy-N-methylpyridine-2-carboxamide hydrate is unique due to the presence of the hydroxyl group at the 4-position, which imparts specific chemical reactivity and biological activity. This compound’s ability to form hydrogen bonds with various molecular targets distinguishes it from other similar compounds .
Properties
Molecular Formula |
C7H10N2O3 |
---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
N-methyl-4-oxo-1H-pyridine-2-carboxamide;hydrate |
InChI |
InChI=1S/C7H8N2O2.H2O/c1-8-7(11)6-4-5(10)2-3-9-6;/h2-4H,1H3,(H,8,11)(H,9,10);1H2 |
InChI Key |
MEJYZTMMJUKBCX-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=O)C=CN1.O |
Origin of Product |
United States |
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